molecular formula C11H6F3NO2 B1356098 8-(Trifluoromethyl)quinoline-3-carboxylic acid CAS No. 31588-79-1

8-(Trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B1356098
CAS No.: 31588-79-1
M. Wt: 241.17 g/mol
InChI Key: SFGJRDPCPWCNMJ-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure includes a quinoline ring substituted with a trifluoromethyl group at the 8th position and a carboxylic acid group at the 3rd position. This specific arrangement imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-(Trifluoromethyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 8-Fluoro-2-(trifluoromethyl)-3-quinolinecarboxylic acid
  • 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester
  • 7-(Trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]quinolin-3-one

Comparison: 8-(Trifluoromethyl)quinoline-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Compared to other fluorinated quinolines, it offers distinct advantages in terms of biological activity and chemical versatility .

Properties

IUPAC Name

8-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGJRDPCPWCNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562886
Record name 8-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31588-79-1
Record name 8-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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